molecular formula C24H24BrNO B11530472 2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B11530472
M. Wt: 422.4 g/mol
InChI Key: MMCFEHDGPJRMOY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound with a unique structure that includes bromine and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.

    Bromination: Introduction of the bromine atom at the 4-position of the phenyl ring using brominating agents such as N-bromosuccinimide (NBS).

    Dimethylation: Introduction of the dimethyl groups using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl 4-bromobenzoate
  • (4-Bromophenyl)(2,5-dimethylphenyl)methanol

Uniqueness

This detailed article provides a comprehensive overview of 2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H24BrNO

Molecular Weight

422.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

InChI

InChI=1S/C24H24BrNO/c1-15-5-6-16(2)20(11-15)26-21(17-7-9-18(25)10-8-17)12-19-22(26)13-24(3,4)14-23(19)27/h5-12H,13-14H2,1-4H3

InChI Key

MMCFEHDGPJRMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C

Origin of Product

United States

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